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Introduction

Serrapeptase, a proteolytic enzyme derived from the non-pathogenic bacterium Serratia
marcescens, has garnered significant attention in the pharmaceutical and biotechnology
sectors for its potent anti-inflammatory, analgesic, and fibrinolytic properties.[1][2] Native
production of Serrapeptase from Serratia marcescens can be challenging due to the
pathogenic nature of the microorganism.[3][4] Recombinant DNA technology offers a promising
alternative for the safe, scalable, and cost-effective production of this valuable therapeutic
enzyme.[5][6] This document provides detailed application notes and experimental protocols for
the recombinant expression and purification of Serrapeptase, primarily focusing on the
Escherichia coli expression system, which is widely used due to its relative simplicity and low
cost.[5]

Methods for Recombinant Serrapeptase Production

The successful recombinant production of Serrapeptase involves a multi-step process that
includes gene cloning, protein expression, and purification. While Pichia pastoris has been
explored as an expression host, E. coli remains the most common system for Serrapeptase
production.[5][7] However, expression in E. coli can sometimes lead to the formation of
insoluble and inactive protein aggregates known as inclusion bodies.[3][5]
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Expression in Escherichia coli

E. coli is a popular choice for producing non-glycosylated proteins like Serrapeptase.[5]
Various strains and vectors have been successfully employed for the high-level expression of
this enzyme.

Key Considerations for Expression in E. coli

o Expression Vector: The choice of expression vector is crucial for achieving high yields.
Plasmids from the pET series, such as pET-28a(+) and pET-23b(+), are frequently used as
they contain a strong T7 promoter for high-level transcription of the target gene.[3][5] Other
vectors like pPGEM®-3Zf and pQE30 have also been utilized.[5]

e Host Strain:E. coli BL21(DE3) is a commonly used host strain as it carries the T7 RNA
polymerase gene required for transcription from the T7 promoter.[1][8] However, due to the
proteolytic nature of Serrapeptase, which can be toxic to the host cells, other strains like E.
coli C43(DE3) have been shown to improve expression by mitigating toxicity issues.[3][4]

» Codon Optimization: The Serrapeptase gene sequence can be optimized to match the
codon usage of E. coli, which can enhance translation efficiency and protein yield.[5]

« Inclusion Bodies: A significant challenge in expressing Serrapeptase in E. coli is the
formation of inclusion bodies, which are dense aggregates of misfolded protein.[3][5][7]
While this necessitates an additional refolding step, it can also be advantageous as the
inclusion bodies are relatively pure and resistant to proteolytic degradation.

Purification of Recombinant Serrapeptase

Purification strategies for recombinant Serrapeptase often exploit the presence of an affinity
tag, such as a polyhistidine (His-tag), which is incorporated into the protein during the cloning
step.

Common Purification Techniques

« Affinity Chromatography: Nickel-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography is
the most common method for purifying His-tagged Serrapeptase.[7][8] The His-tag binds
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with high affinity to the nickel-charged resin, allowing for the separation of the recombinant
protein from other cellular components.

e lon-Exchange Chromatography: This technique separates proteins based on their net charge
and can be used as a subsequent purification step to achieve higher purity.[9]

o Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method
separates proteins based on their size and can be used for final polishing of the purified
enzyme.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the recombinant
expression and purification of Serrapeptase.

Table 1: Recombinant Expression of Serrapeptase in E. coli

Inducer . .
Induction Induction
Host (IPTG) . . Referenc
Vector . Temperat Time Yield
Strain Concentr e
. ure (°C) (hours)
ation
E. coli Not Not Not Not
PET-28a(+) o o o o
BL21(DE3) Specified Specified Specified Specified
pGEM®-3Z E. coli Not Not Not Not
f BL21(DE3) Specified Specified Specified Specified
Highest
PQE30 E.coliM15 0.5 mM 37 4 Yield [5]
(relative)
E. coli Not Not ~2-2.5
PET23b(+) o o 6 [3]
C43(DE3) Specified Specified mg/L
Fusion Not Not Not Not 25+0.764

7
Construct Specified Specified Specified Specified g/L 7l

Table 2: Purification and Activity of Recombinant Serrapeptase
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o ] Specific Activity
Purification Method Purity Reference
(U/mg)
Ni-NTA Affinity -
>98% Not Specified [4]
Chromatography
Ni-NTA Affinity
Chromatography & Not Specified 8382 + 291 [7]
On-column Refolding
Ammonium Sulphate
Precipitation & lon- N
Not Specified 20,492 [9]
Exchange
Chromatography

Experimental Protocols
Protocol 1: Cloning of Serrapeptase Gene into an
Expression Vector

This protocol describes the general steps for cloning the Serrapeptase gene into a suitable E.
coli expression vector, such as pET-28a(+).

Materials:

e Serrapeptase gene (synthetic or amplified from Serratia marcescens)
o pET-28a(+) vector

e Restriction enzymes (e.g., Ncol and Xhol)[5]

e T4 DNA Ligase

e Competent E. coli DH5a cells

o LB agar plates with kanamycin (50 pg/mL)

Procedure:
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o Digest both the Serrapeptase gene insert and the pET-28a(+) vector with the chosen
restriction enzymes.

 Purify the digested insert and vector using a DNA purification kit.
» Ligate the digested insert into the linearized vector using T4 DNA Ligase.
o Transform the ligation mixture into competent E. coli DH5a cells.

» Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight
at 37°C.

o Select individual colonies and confirm the presence of the correct insert by colony PCR and
restriction digestion of the isolated plasmid DNA.[5]

» Verify the sequence of the cloned gene by DNA sequencing.

Protocol 2: Expression of Recombinant Serrapeptase in
E. coli

This protocol outlines the steps for expressing the recombinant Serrapeptase in E. coli
BL21(DE3).

Materials:

e E. coli BL21(DE3) cells harboring the pET-28a-Serrapeptase plasmid

» Luria-Bertani (LB) broth or Terrific Broth (TB) containing kanamycin (50 pug/mL)[5]
* |Isopropyl B-D-1-thiogalactopyranoside (IPTG) solution (1 M)

Procedure:

 Inoculate 50 mL of LB or TB medium containing kanamycin with a single colony of E. coli
BL21(DES3) carrying the expression plasmid.

 Incubate the culture overnight at 37°C with shaking at 180-200 rpm.
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e The next day, inoculate 1 L of fresh LB or TB medium (with kanamycin) with the overnight
culture to an initial OD600 of 0.05-0.1.

o Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.[5]
 Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]

» Continue to incubate the culture for an additional 4-6 hours at 37°C.[3][5] Optimal expression
conditions (temperature, IPTG concentration, and induction time) may need to be optimized
for each specific construct.[5]

o Harvest the cells by centrifugation at 6000 x g for 15 minutes at 4°C.

» Discard the supernatant and store the cell pellet at -80°C until further processing.

Protocol 3: Purification of Recombinant Serrapeptase
from Inclusion Bodies

This protocol details the purification of His-tagged Serrapeptase from inclusion bodies using
Ni-NTA affinity chromatography.

Materials:

Cell pellet from Protocol 2

e Lysis Buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM imidazole, 1 mg/mL lysozyme, 1
mM PMSF)

o Wash Buffer 1 (Solubilization Buffer: 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 20 mM
imidazole, 8 M urea)

o Wash Buffer 2 (Refolding Buffer: 20 mM Tris pH 8.0, 100 mM NacCl, 0.1% Triton X-100)[7]
 Elution Buffer (50 mM Tris-HCI pH 8.0, 300 mM NaCl, 250 mM imidazole, 8 M urea)
e Ni-NTAresin

Procedure:
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o Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
Sonicate the cell suspension on ice to ensure complete lysis.

« Inclusion Body Isolation: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C. The pellet
contains the inclusion bodies.

» Solubilization: Resuspend the inclusion body pellet in Wash Buffer 1 (Solubilization Buffer)
and stir for 1-2 hours at room temperature to solubilize the denatured protein.

« Clarification: Centrifuge the solubilized inclusion bodies at 15,000 x g for 30 minutes at 4°C
to remove any insoluble debris.

» Binding to Resin: Add the clarified supernatant to a pre-equilibrated Ni-NTA resin column.
Allow the protein to bind to the resin for 1-2 hours at room temperature with gentle agitation.

e Washing: Wash the resin with several column volumes of Wash Buffer 1 to remove non-
specifically bound proteins.

e On-Column Refolding (Optional but Recommended): Gradually exchange the denaturing
Wash Buffer 1 with a refolding buffer (Wash Buffer 2) to allow the protein to refold while still
bound to the column.[7] This can be done by running a gradient from 8 M urea to zero urea.

o Elution: Elute the refolded protein from the column using Elution Buffer.

» Dialysis and Concentration: Dialyze the eluted fractions against a suitable storage buffer
(e.g., 50 mM Tris-HCI pH 8.0, 150 mM NaCl) to remove imidazole and urea. Concentrate the
purified protein using an appropriate method (e.g., ultrafiltration).

o Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and molecular
weight, which is expected to be around 50-52 kDa.[1][8]

Protocol 4: Serrapeptase Activity Assay (Caseinolytic
Method)

This protocol is a standard method for determining the enzymatic activity of Serrapeptase
using casein as a substrate.[11][12]
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Materials:

Casein Substrate (0.65% w/v casein in 50 mM potassium phosphate buffer, pH 7.5)
Trichloroacetic Acid (TCA) solution (0.44 M)

Folin-Ciocalteu's Phenol Reagent

Tyrosine Standard Solution (0.1 mg/mL)

Purified Serrapeptase solution

Procedure:

Reaction Setup: In a test tube, add 1.0 mL of the Casein Substrate and pre-incubate at 37°C
for 5 minutes.

Enzyme Reaction: Add 0.5 mL of the appropriately diluted purified Serrapeptase solution to
the pre-warmed substrate. Mix and incubate at 37°C for exactly 10 minutes.

Reaction Termination: Stop the reaction by adding 1.5 mL of TCA solution. This will
precipitate the undigested casein.

Incubation and Clarification: Incubate the mixture at 37°C for 30 minutes to allow for
complete precipitation. Centrifuge or filter the mixture to obtain a clear supernatant.

Color Development: To 1.0 mL of the clear supernatant, add 2.5 mL of 0.4 M sodium
carbonate solution and 0.5 mL of Folin-Ciocalteu's reagent. Mix well and incubate at 37°C for
30 minutes.

Absorbance Measurement: Measure the absorbance of the solution at 660 nm against a
blank. The blank is prepared by adding the enzyme solution after the TCA.

Standard Curve: Prepare a standard curve using different concentrations of the Tyrosine
Standard Solution.

Calculation of Activity: Determine the amount of tyrosine released by the enzyme from the
standard curve. One unit of Serrapeptase activity is defined as the amount of enzyme that
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liberates 1 pmol of tyrosine per minute under the specified conditions.

Visualizations
Experimental Workflow for Recombinant Serrapeptase

Production
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Caption: Workflow for recombinant Serrapeptase production.
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Caption: Factors influencing recombinant Serrapeptase expression.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b13391369?utm_src=pdf-body
https://www.benchchem.com/product/b13391369?utm_src=pdf-body-img
https://www.benchchem.com/product/b13391369?utm_src=pdf-body
https://www.benchchem.com/product/b13391369?utm_src=pdf-body-img
https://www.benchchem.com/product/b13391369?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13391369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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